molecular formula C16H21N3O4 B5587719 N-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2,2-dimethylpropanamide

N-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2,2-dimethylpropanamide

Cat. No. B5587719
M. Wt: 319.36 g/mol
InChI Key: HXGAFWKZOIXTSC-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related oxadiazole derivatives involves multi-step chemical reactions. For instance, a compound was synthesized by reacting methyl 2-{[3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methoxy}phenyl acetate and N,N-dimethylformamide dimethyl acetal, indicating a method that may be adapted for our target compound (Chen et al., 2004). This process involves intramolecular and intermolecular hydrogen bonding, which could influence the synthesis outcomes of similar compounds.

Molecular Structure Analysis

The molecular structure of oxadiazole derivatives showcases various bonding interactions critical for their stability and function. For example, in a closely related compound, intramolecular C—H⋯O and C—H⋯N hydrogen bonds, along with intermolecular C—H⋯π and C—H⋯O interactions, were observed, which are essential for understanding the molecular arrangement and stability of such compounds (Chen et al., 2004).

Chemical Reactions and Properties

The reactivity of oxadiazole derivatives with various reagents can lead to a wide range of chemical reactions, resulting in the formation of new compounds. For instance, the reaction between N-(3,4-dichlorophenethyl)-N-methylamine and 3-chloromethyl-5-phenyl-1,2,4-oxadiazole explored ring fission and bond cleavage reactions, showcasing the compound's chemical reactivity and potential for generating diverse molecular structures (Jäger et al., 2002).

Physical Properties Analysis

Physical properties, such as crystallinity, melting point, and solubility, are crucial for the application and handling of these compounds. The crystal structure analysis of related compounds provides insights into their stability under various conditions and their interactions at the molecular level. For example, the crystal structure of 2-(thiophen-2-yl)-1-(5-thioxo-4,5-dihydro-1,3,4-oxadiazol-2-yl)ethenyl]benzamide:N,N-dimethylformamide (1: 1) revealed stabilization by hydrogen bonds and π···π interactions, indicative of the solid-state behavior of similar oxadiazole derivatives (Sharma et al., 2016).

Chemical Properties Analysis

The chemical properties, including reactivity with specific reagents, pH stability, and photochemical behavior, define the compound's application scope. Studies on similar compounds, such as the exploration of N-1-(3,5-Dimethyl-4-isoxozolyl)-3-(4-aryl-5-thioxo-4,5-dihydro-1-H-1,2,4-triazol-3-yl)propanamides, provide valuable data on the chemical behavior and potential applications of oxadiazole derivatives in various fields (Reddy et al., 2010).

Mechanism of Action

Without specific information about the intended use or biological activity of this compound, it’s difficult to predict its mechanism of action. If it’s intended for use as a pharmaceutical, its mechanism of action would depend on its interactions with biological targets in the body .

Safety and Hazards

The safety and hazards associated with this compound would depend on factors like its reactivity, toxicity, and potential interactions with biological systems. Without specific data, it’s difficult to provide detailed safety information .

Future Directions

Future research on this compound could involve exploring its potential uses, studying its reactivity, or investigating its interactions with various biological targets. This could involve in-vitro studies, in-vivo studies, or computational modeling .

properties

IUPAC Name

N-[[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]-2,2-dimethylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21N3O4/c1-16(2,3)15(20)17-9-13-18-14(19-23-13)10-6-7-11(21-4)12(8-10)22-5/h6-8H,9H2,1-5H3,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXGAFWKZOIXTSC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)NCC1=NC(=NO1)C2=CC(=C(C=C2)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2,2-dimethylpropanamide

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